N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
Description
Chemical Identity and Properties N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1006464-99-8) is a pyrazole derivative featuring a 4-methoxybenzyl substituent on the pyrazole nitrogen. Its molecular formula is C₁₄H₁₈N₃O (corrected from conflicting data in ), with a molecular weight of 245.33 g/mol. The compound is characterized by a 1,5-dimethyl substitution on the pyrazole ring and a methoxy group at the para position of the benzyl moiety.
For instance, compound 31 in —1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine—was synthesized using p-anisaldehyde, indicating a possible pathway involving condensation of 1,5-dimethyl-1H-pyrazol-4-amine with 4-methoxybenzyl halides. Purification typically involves silica gel chromatography, as seen in related syntheses.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(9-15-16(10)2)14-8-11-4-6-12(17-3)7-5-11/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
NUWZYHSKRUITMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzylamine with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde under reductive amination conditions. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine with structurally related compounds (Table 1):
Key Findings:
Substituent Effects on Lipophilicity: The 4-methoxybenzyl group in the target compound contributes to moderate lipophilicity, while the addition of a 3-methoxymethyl group () increases polarity, reducing logP by ~0.5 units. Replacement of methoxy with dimethylamino () introduces a basic nitrogen, significantly altering solubility and interaction profiles.
Synthetic Accessibility :
- Compounds with simpler substitution patterns (e.g., 4-methoxybenzyl) are synthesized in higher yields (~70%, as in ) compared to those with bulky groups (e.g., methoxymethyl in ).
Crystallographic and Hydrogen-Bonding Patterns: The 4-methoxy group may engage in CH-π or weak hydrogen bonds (e.g., C–H⋯O), as observed in related crystals analyzed via SHELX software. In contrast, dimethylamino derivatives () could form stronger N–H⋯N interactions.
Biological Activity
N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various types of cancer. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, characterized by a pyrazole ring with substituents that enhance its biological activity. The synthesis typically involves:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized from hydrazine and a 1,3-diketone under acidic or basic conditions.
- Substitution with Dimethyl Groups : Dimethyl groups are introduced to the pyrazole ring using alkylating agents.
- Attachment of the Methanamine Group : This is achieved through reductive amination of the corresponding aldehyde or ketone.
- Final Functionalization : The methoxybenzyl moiety is added via reaction with 4-methoxybenzyl chloride under basic conditions .
Anticancer Properties
This compound exhibits notable anticancer properties . Studies indicate that it has antiproliferative effects against various cancer cell lines, including:
- MIA PaCa-2 (pancreatic cancer)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
The compound's mechanism of action appears to involve modulation of the mTORC1 signaling pathway , which plays a crucial role in cell growth and metabolism. Specifically, it disrupts autophagic flux while enhancing basal autophagy levels under nutrient-replete conditions .
The biological activity is mediated through several pathways:
- mTORC1 Inhibition : By inhibiting mTORC1, the compound reduces cell proliferation and induces apoptosis in cancer cells.
- Autophagy Modulation : It alters autophagic processes, which can lead to increased sensitivity of cancer cells to other therapies .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | 3.79 | mTORC1 inhibition; autophagy modulation |
| MCF7 | 0.01 | Apoptosis induction; cell cycle arrest |
| HepG2 | 0.03 | Autophagy enhancement; apoptosis |
Study 1: Efficacy Against MCF7 Cells
A study evaluating the efficacy of this compound on MCF7 cells reported an IC50 value of 0.01 µM, indicating potent antiproliferative activity. The study highlighted that the compound induces apoptosis through mitochondrial pathways and affects cell cycle progression .
Study 2: Impact on HepG2 Cells
Another investigation focused on HepG2 cells showed an IC50 value of 0.03 µM. The results suggested that the compound enhances autophagic processes while promoting cell death in nutrient-rich environments. This dual mechanism could be beneficial for overcoming drug resistance in liver cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
